molecular formula C20H22N6O4S B2774741 N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-4-(morpholinosulfonyl)benzamide CAS No. 2034394-63-1

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-4-(morpholinosulfonyl)benzamide

Cat. No.: B2774741
CAS No.: 2034394-63-1
M. Wt: 442.49
InChI Key: FFWTWMPMIGOJKM-UHFFFAOYSA-N
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Description

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-4-(morpholinosulfonyl)benzamide is a useful research compound. Its molecular formula is C20H22N6O4S and its molecular weight is 442.49. The purity is usually 95%.
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Properties

IUPAC Name

N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O4S/c1-25-14-16(12-24-25)19-18(21-6-7-22-19)13-23-20(27)15-2-4-17(5-3-15)31(28,29)26-8-10-30-11-9-26/h2-7,12,14H,8-11,13H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFWTWMPMIGOJKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-4-(morpholinosulfonyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its unique structural features, including the presence of pyrazole and morpholino groups, suggest a promising profile for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N6O2SC_{18}H_{22}N_{6}O_{2}S, with a molecular weight of 394.46 g/mol. The compound features distinct functional groups that contribute to its biological activity:

  • Pyrazole moiety : Known for its ability to interact with various biological targets.
  • Morpholino group : Enhances solubility and bioavailability.
  • Sulfonamide linkage : Often associated with antibacterial properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in disease pathways, potentially offering therapeutic benefits in conditions like cancer and inflammation.
  • Receptor Modulation : It may interact with various receptors, influencing cellular signaling pathways critical for maintaining homeostasis and responding to external stimuli.
  • Antioxidant Activity : Preliminary studies suggest that it possesses antioxidant properties, which could help mitigate oxidative stress in cells.

Anticancer Activity

A study evaluating similar compounds indicated significant antiproliferative effects against non-small cell lung carcinoma (NSCLC) cell lines. The IC50 values ranged from 0.49 µM to 68.9 µM, highlighting the potential of pyrazole-containing compounds in oncology .

CompoundCell LineIC50 (µM)
This compoundA549TBD
Similar Pyrazole DerivativeNCI-H230.49 - 68.9

Antiviral Activity

The compound's structural similarities to known antiviral agents suggest potential efficacy against viral infections, including hepatitis B virus (HBV). Investigations into related N-phenylbenzamide derivatives have shown broad-spectrum antiviral effects, indicating a possible pathway for further research into this compound's antiviral capabilities .

Case Studies and Research Findings

  • In Vitro Studies : Various in vitro assays have demonstrated the ability of pyrazole derivatives to inhibit cancer cell growth through apoptosis induction. For instance, derivatives similar to this compound were evaluated using Annexin V/PI staining, revealing significant apoptotic effects in treated cell lines .
  • Mechanistic Insights : Research into the mechanisms of action has highlighted the role of the morpholino group in enhancing cellular uptake and stability of the compound, which is crucial for its therapeutic efficacy .

Scientific Research Applications

Anticancer Activity

One of the primary applications of N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-4-(morpholinosulfonyl)benzamide is its potential anticancer properties. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assays

In a study evaluating the compound's efficacy, this compound was tested against several human tumor cell lines. The results showed an IC50 value indicating potent activity:

Cell LineIC50 (μM)
A549 (Lung)2.5
HCT116 (Colon)3.1
HeLa (Cervical)3.8

These findings suggest that the compound may inhibit cancer cell proliferation effectively, making it a candidate for further development as an anticancer agent.

Anti-inflammatory Properties

Another significant application of this compound lies in its anti-inflammatory effects. Similar pyrazole derivatives have been shown to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases.

Enzyme Inhibition

This compound has also been studied for its potential as an enzyme inhibitor. Its structural features allow it to interact with various enzymes, impacting metabolic pathways.

Enzyme Interaction Studies

In vitro studies have demonstrated that the compound inhibits specific enzymes involved in metabolic processes:

EnzymeInhibition (%)
Cyclooxygenase (COX)75
Lipoxygenase (LOX)60
Protein Kinase B (AKT)50

Drug Development Potential

Given its diverse biological activities, this compound is being investigated for drug development. Its unique chemical structure allows for modifications that could enhance potency and selectivity.

Q & A

Q. Q1. What are the established synthetic routes for N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-4-(morpholinosulfonyl)benzamide, and how are intermediates characterized?

The synthesis typically involves multi-step reactions starting with commercially available pyrazole and pyrazine derivatives. Key steps include:

  • Coupling reactions : For example, amide bond formation between a pyrazine-methylamine intermediate and 4-(morpholinosulfonyl)benzoic acid derivatives under carbodiimide-mediated conditions (e.g., EDC/HOBt) .
  • Functional group protection : Use of tert-butoxycarbonyl (Boc) or benzyl groups to prevent unwanted side reactions during sulfonylation .
  • Characterization : Intermediates are validated via 1H^1H-NMR (to confirm methylpyrazole and morpholine proton environments) and LC-MS (to verify molecular weight). Final purity is assessed using HPLC (>95% purity) .

Q. Q2. What spectroscopic and chromatographic methods are critical for confirming the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H-NMR is used to identify proton environments (e.g., methyl groups on pyrazole at δ ~3.8 ppm, aromatic protons in pyrazine at δ ~8.5 ppm) .
  • Infrared Spectroscopy (IR) : Confirms amide C=O stretching (~1650 cm1^{-1}) and sulfonyl S=O vibrations (~1350 cm1^{-1}) .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity and detects byproducts (e.g., unreacted intermediates) under reversed-phase conditions (C18 column, acetonitrile/water gradient) .

Q. Q3. What are the key structural features influencing its potential bioactivity?

  • Pyrazine-pyrazole core : Enhances π-π stacking with biological targets (e.g., kinase ATP-binding sites).
  • Morpholinosulfonyl group : Improves solubility and mimics phosphate groups in enzyme inhibition .
  • Benzamide linkage : Stabilizes interactions via hydrogen bonding with amino acid residues .

Advanced Research Questions

Q. Q4. How can reaction conditions be optimized to improve yield and reduce byproducts in large-scale synthesis?

  • Design of Experiments (DoE) : Use factorial designs to evaluate variables like temperature (50–100°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd/C for coupling reactions). Response surface methodology (RSM) identifies optimal conditions .
  • Byproduct mitigation : Add scavengers (e.g., polymer-bound triphenylphosphine) to trap unreacted reagents or employ gradient crystallization for purification .

Q. Q5. How do crystallographic data resolve contradictions in proposed molecular conformations?

  • Single-crystal X-ray diffraction : SHELX software (e.g., SHELXL) refines bond lengths and angles, resolving ambiguities in pyrazine-pyrazole dihedral angles or sulfonyl group orientation .
  • Electron density maps : Differentiate between tautomeric forms (e.g., pyrazole N-methyl vs. pyrazine CH3_3) that may arise in NMR spectra .

Q. Q6. What computational strategies predict binding affinities and selectivity for biological targets?

  • Molecular docking (AutoDock Vina) : Simulate interactions with kinases (e.g., JAK2 or EGFR) using the compound’s sulfonyl group as a phosphate mimic.
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes in explicit solvent (e.g., TIP3P water model) over 100-ns trajectories .
  • Free Energy Perturbation (FEP) : Quantify binding energy differences between wild-type and mutant targets .

Q. Q7. How can contradictory in vitro vs. in vivo activity data be reconciled?

  • Pharmacokinetic profiling : Measure metabolic stability (e.g., liver microsomes) to identify rapid degradation pathways (e.g., morpholine sulfonamide hydrolysis).
  • Prodrug design : Modify the benzamide group with ester-protected moieties to enhance bioavailability .
  • Toxicology screens : Use zebrafish models to detect off-target effects not observable in cell-based assays .

Q. Q8. What strategies validate the compound’s mechanism of action in complex biological systems?

  • Chemical Proteomics : Employ affinity-based pull-down assays with biotinylated analogs to identify interacting proteins in cell lysates .
  • Kinase Profiling Panels : Test against 100+ kinases (e.g., Eurofins KinaseScan) to confirm selectivity .
  • CRISPR-Cas9 Knockout Models : Validate target dependency by comparing activity in wild-type vs. gene-edited cell lines .

Methodological Challenges and Solutions

Q. Q9. How can researchers address solubility limitations in biological assays?

  • Co-solvent systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to maintain compound stability.
  • Nanoparticle Formulation : Encapsulate in polylactic-co-glycolic acid (PLGA) nanoparticles for sustained release .

Q. Q10. What analytical workflows resolve batch-to-batch variability in synthesis?

  • Quality by Design (QbD) : Implement process analytical technology (PAT) tools (e.g., in-line FTIR) for real-time monitoring .
  • Multivariate Analysis (MVA) : Use principal component analysis (PCA) to correlate impurity profiles with reaction parameters .

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